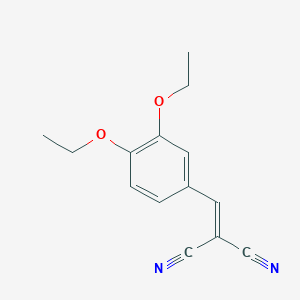![molecular formula C28H30ClN9O3 B14001184 3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide CAS No. 5300-57-2](/img/structure/B14001184.png)
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by its coupling with a benzamide precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical databases and research publications .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the imidazole or benzamide moieties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives.
Applications De Recherche Scientifique
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s imidazole moieties can bind to active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the benzamide groups can interact with specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-propyl-benzamide: A similar compound with a propyl group instead of a methyl group.
4-(4,5-dihydro-1H-imidazol-2-yl)phenyl derivatives: Compounds with similar imidazole and phenyl structures.
Uniqueness
The uniqueness of 3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methyl-benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5300-57-2 |
|---|---|
Formule moléculaire |
C28H30ClN9O3 |
Poids moléculaire |
576.0 g/mol |
Nom IUPAC |
3,5-bis[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoylamino]-N-methylbenzamide;hydrochloride |
InChI |
InChI=1S/C28H29N9O3.ClH/c1-29-26(38)19-14-22(36-27(39)34-20-6-2-17(3-7-20)24-30-10-11-31-24)16-23(15-19)37-28(40)35-21-8-4-18(5-9-21)25-32-12-13-33-25;/h2-9,14-16H,10-13H2,1H3,(H,29,38)(H,30,31)(H,32,33)(H2,34,36,39)(H2,35,37,40);1H |
Clé InChI |
MZGFPMXTKVILBX-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C3=NCCN3)NC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)








![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

